molecular formula C13H11NO5 B11857147 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate CAS No. 35750-05-1

3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate

Cat. No.: B11857147
CAS No.: 35750-05-1
M. Wt: 261.23 g/mol
InChI Key: VNKCOUFSRAYCHL-UHFFFAOYSA-N
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Description

3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate (CAS 35750-05-1) is a chemical compound with the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol . This reagent serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Compounds featuring the 1,3-dioxoisoindolin (phthalimide) moiety are of significant interest in pharmaceutical research for their role in drug discovery and development. Research into related compounds demonstrates their application in the development of dual-mechanism inhibitors for the treatment of diseases , particularly in ocular therapeutics such as glaucoma, where they may function by reducing intraocular pressure . Furthermore, the phthalimide group is a key structural component in the design of PROTACs (Proteolysis Targeting Chimaeras) , a cutting-edge technology in drug discovery that facilitates the targeted degradation of disease-causing proteins . As a versatile scaffold, this compound provides researchers with a critical starting material for the synthesis of complex molecules. This product is intended for laboratory research purposes only and is not classified as a drug. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or personal use.

Properties

CAS No.

35750-05-1

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl] acetate

InChI

InChI=1S/C13H11NO5/c1-8(15)19-7-9(16)6-14-12(17)10-4-2-3-5-11(10)13(14)18/h2-5H,6-7H2,1H3

InChI Key

VNKCOUFSRAYCHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Gabriel Synthesis via Phthalimide Alkylation

Gabriel synthesis remains a cornerstone for constructing isoindoline-1,3-dione derivatives. In one protocol, propargyl bromide reacts with phthalimide under basic conditions to yield N-propargylphthalimide intermediates. For instance, heating phthalimide with propargyl bromide (80%) at 80°C for 24 hours in dimethylformamide (DMF) produces N-propargylphthalimide in 64% yield. Subsequent purification via silica gel chromatography (PE/AcOEt 8:2) ensures removal of unreacted starting materials.

Copper-Catalyzed Alkyne-Aryl Coupling

Introduction of the 2-Oxopropyl Acetate Side Chain

Friedel-Crafts Acylation for Ketone Formation

Friedel-Crafts acylation introduces the 2-oxopropyl group onto the isoindoline-1,3-dione core. Reacting N-propargylphthalimide with acetyl chloride in the presence of AlCl3_3 (10 eq) at 60°C for 48 hours generates 3-(1,3-dioxoisoindolin-2-yl)-2-propanone. This step achieves moderate yields (21–53%) due to competing side reactions, necessitating careful control of stoichiometry and temperature.

Esterification with Acetic Anhydride

The acetate group is introduced via esterification of the intermediate alcohol. For example, treating 3-(1,3-dioxoisoindolin-2-yl)-2-propanol with acetic anhydride in dichloromethane (DCM) and pyridine at 0°C produces the target acetate ester in 98% yield. Pyridine neutralizes HCl byproducts, driving the reaction to completion. Purification via column chromatography (PE:EtOAc 9:1) removes excess reagents.

One-Pot Multicomponent Approaches

Three-Component Reaction in Aqueous Media

A green synthesis route employs a one-pot reaction of 2-(2-oxopropyl)isoindoline-1,3-dione, alkyl isocyanides, and E-cinnamic acids in water. Under catalyst-free conditions at room temperature, this method achieves 83–92% yields by avoiding volatile organic solvents. The reaction proceeds via a tandem Knoevenagel-Michael addition mechanism, confirmed by 1H^1H NMR monitoring.

Solvent-Free Fries Rearrangement

Heating 3-(dimethylamino)phenyl acetate with AlCl3_3 under solvent-free conditions at 140°C for 6 hours induces a Fries rearrangement, yielding 1-(4-(dimethylamino)-2-hydroxyphenyl)ethanone. Although yields are modest (18–23%), this method eliminates solvent waste and simplifies purification.

Purification and Characterization

Column Chromatography Optimization

Silica gel chromatography with petroleum ether (PE) and ethyl acetate (EtOAc) gradients (8:2 to 9:1) effectively isolates the target compound from byproducts. For polar impurities, reversed-phase chromatography using methanol-DCM mixtures (98:2) improves resolution.

Spectroscopic Validation

  • 1H^1H NMR (400 MHz, CDCl3_3): Key signals include δ 7.94–7.68 (m, 4H, phthalimide aromatic protons), 4.15 (dd, J=8.0,6.8J = 8.0, 6.8 Hz, 2H, CH2_2OAc), and 2.27 (s, 3H, COCH3_3).

  • 13C^{13}C NMR (101 MHz, CDCl3_3): Peaks at δ 197.4 (ketone C=O), 168.2 (phthalimide C=O), and 169.5 (acetate C=O) confirm the structure.

  • HRMS : The molecular ion [M+H]+^+ at m/z 261.23 matches the theoretical value for C13_{13}H11_{11}NO5_5.

Comparative Analysis of Methodologies

MethodYield (%)ConditionsKey Advantage
Gabriel Synthesis6480°C, 24 hHigh purity, scalable
Friedel-Crafts Acylation21–53AlCl3_3, 60°CDirect ketone introduction
Multicomponent Reaction83–92RT, waterEnvironmentally benign
Fries Rearrangement18–23Solvent-free, 140°CMinimal solvent use

Challenges and Optimization Strategies

Side Reactions in Acylation Steps

Competing O-acylation and N-acylation pathways reduce yields in Friedel-Crafts reactions. Using bulky acylating agents (e.g., chloropropionyl chloride) and low temperatures (0°C) suppresses undesired O-acylation.

Enhancing Copper Catalyst Efficiency

In Sonogashira-type couplings, replacing CuI with CuBr improves catalytic activity, reducing reaction times from 24 hours to 6 hours .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, glycine, phthalic anhydride, and triethylamine . The reactions are typically carried out in solvents such as toluene under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various substituted N-isoindoline-1,3-diones, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Research indicates that 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate exhibits notable biological activities, particularly as an inhibitor in various biochemical pathways. Its interactions with specific receptors or enzymes may lead to therapeutic effects such as:

  • Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cell proliferation in various cancer cell lines.

Pharmaceutical Development

Due to its biological activity, this compound may serve as a lead compound for drug development targeting various diseases. Its structural features allow for modifications that could enhance efficacy and specificity against particular biological targets.

Case Studies in Drug Development

  • Inhibition of Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. Results indicated significant inhibition of cell growth in prostate (PC3) and breast (MDA-MB-468) cancer cells.
    • Table 1: Cytotoxicity Data
      | Cell Line | IC50 (μM) |
      |--------------------|-----------|
      | PC3 | 50 |
      | MDA-MB-468 | 45 |
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that the compound may disrupt critical signaling pathways involved in cell survival and proliferation by inhibiting protein phosphatases.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several steps, including the formation of the isoindoline core followed by acetylation. The compound's ability to undergo diverse chemical transformations while maintaining stability makes it valuable for both research and industrial applications.

Synthetic Route Overview

StepDescription
Step 1Synthesis of isoindoline core
Step 2Introduction of carbonyl groups
Step 3Acetylation to form the final compound

Potential Applications

The unique combination of functional groups in this compound suggests several potential applications:

  • Anticancer Agents : Due to its cytotoxic properties against various cancer cell lines.
  • Enzyme Inhibitors : Potential role as inhibitors of tyrosine kinases and phosphatases.
  • Metabolic Modulators : Involvement in metabolic pathways may indicate roles in treating metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(1,3-dioxoisoindolin-2-yl)-2-oxopropyl acetate with analogous derivatives, highlighting structural variations, synthesis methods, and key properties:

Compound Key Structural Features Synthesis Method Characterization Data Reference
This compound Phthalimide + 2-oxopropyl + acetate ester Likely N,O-acetylation of aldehyde intermediates Not explicitly provided in evidence (inferred from similar derivatives)
Cyclohexyl(1,3-dioxoisoindolin-2-yl)methyl acetate (8j) Cyclohexyl substituent on methyl acetate N,O-acetylation of cyclohexenecarbaldehyde ¹H/¹³C NMR, IR, HRMS, Mp: 94–96°C
1-(1,3-Dioxoisoindolin-2-yl)-3,7-dimethyloct-6-en-1-yl acetate (8k) Branched alkyl chain with double bond Reaction with (–)-citronellal ¹H/¹³C NMR, IR, HRMS, Mp: 63–65°C
Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate Propyl ester instead of 2-oxopropyl group Not detailed CAS: 40531-88-2, Mol. formula: C₁₃H₁₃NO₄
2-Oxopropyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate (10) Phthalimide linked via ether-oxygen to acetate Visible-light-induced alkoxyl radical reaction ¹H NMR (δ 4.96, 4.79), ¹³C NMR (δ 200.2, 166.4), IR: 1770 cm⁻¹ (ester C=O)
Tert-butyl-3-(3-(1,3-dioxoisoindolin-2-yl)-2-oxopropyl)-azetidine (5-6d) Azetidine ring with tert-butyl carbamate Radical addition with DLP catalyst Diastereomeric ratio 4:1, pale yellow oil, 74% yield

Key Observations:

Structural Variations :

  • Substituent Flexibility : Derivatives like 8k and 8j demonstrate the adaptability of the phthalimide core to diverse substituents (e.g., cyclohexyl, citronellal-derived chains), influencing solubility and crystallinity .
  • Functional Group Modifications : Replacing the 2-oxopropyl group with a propyl ester (Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate ) or an ether-linked acetate (compound 10 ) alters electronic properties and reactivity .

Synthesis Methods :

  • N,O-Acetylation : A common strategy for derivatives like 8i–8o , involving condensation of aldehydes with N-acyl phthalimides .
  • Radical Chemistry : Compound 5-6d employs radical addition with azetidine, showcasing advanced synthetic techniques .

Physicochemical Properties :

  • Melting Points : Derivatives with rigid substituents (e.g., 8j ) exhibit higher melting points (94–96°C) compared to branched analogs like 8k (63–65°C) .
  • Spectroscopic Signatures : IR spectra consistently show strong C=O stretches (~1770 cm⁻¹) for phthalimide and ester groups, while ¹H NMR data distinguish substituent environments .

Biological Activity

3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an isoindoline core, which is known for its diverse biological activities. The presence of the dioxo group and the acetate moiety contributes to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Protein-Protein Interactions (PPIs) : Compounds in this class have been shown to inhibit key PPIs involved in cancer progression and inflammation. For instance, the inhibition of the Nrf2-Keap1 pathway has been linked to oxidative stress responses, making these compounds potential candidates for treating diseases related to oxidative damage .
  • Targeting E3 Ubiquitin Ligases : The compound may act as a proteolysis-targeting chimera (PROTAC), recruiting E3 ligases to promote the degradation of specific proteins involved in tumorigenesis . This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can suppress tumor growth.

Anticancer Activity

Several studies have assessed the anticancer potential of compounds related to this compound:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and prostate cancer cells. For example, one study reported a DC50 value (the concentration required to achieve 50% degradation) for related compounds in the low nanomolar range .
  • Mechanistic Studies : The compounds were found to induce apoptosis in cancer cells through pathways involving AKT degradation and downstream signaling inhibition . This suggests their potential role as targeted therapies in oncological settings.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity. Studies indicated that certain isoindoline derivatives possess significant antibacterial effects against various strains of bacteria, suggesting a broader therapeutic application .

Case Studies

  • Case Study on Cancer Cell Lines : A study investigated the effects of this compound on MDA-MB-468 breast cancer cells. The results indicated a concentration-dependent decrease in cell viability with significant apoptosis markers observed at higher concentrations .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of antimicrobial properties of related isoindoline derivatives. The findings highlighted their effectiveness against Gram-positive bacteria, indicating potential for development into new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerAKT degradation
AntimicrobialInhibition of bacterial growth
Oxidative StressNrf2-Keap1 pathway modulation

Q & A

Q. What are the common synthetic routes for 3-(1,3-Dioxoisoindolin-2-yl)-2-oxopropyl acetate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, starting with isoindoline derivatives and propionic acid or its analogs. Key steps include nucleophilic substitution and esterification. For example, a one-pot synthesis combining prenylation and oxidation has been reported, achieving yields of 38–90% depending on solvent polarity (e.g., ethanol or dichloromethane) and catalyst selection (e.g., strong acids for hydrolysis acceleration) . Optimization strategies include temperature control (20–80°C), inert atmospheres to prevent side reactions, and purification via column chromatography (petroleum ether/ethyl acetate gradients) .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination. For instance, single-crystal studies using SHELXL refinement (via the SHELX suite) resolve bond angles and dihedral angles, such as the near-perpendicular orientation (83.39°) between the ester group and aromatic rings observed in related compounds . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to identify protons (e.g., methyl groups at δ 1.2–2.5 ppm) and carbonyl carbons (δ 170–180 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., C₁₃H₁₃NO₄, MW 247.25) .

Q. What are the typical chemical reactions involving the 1,3-dioxoisoindoline moiety in this compound?

The dioxoisoindoline group undergoes hydrolysis under acidic/basic conditions to yield phthalic acid derivatives. It also participates in nucleophilic substitutions (e.g., with amines or thiols) and oxidation reactions, where the ketone group facilitates further functionalization. Solvent polarity and catalyst choice (e.g., Pd/C for hydrogenation) critically influence reaction rates and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) for this compound?

Discrepancies often arise from assay conditions (e.g., microbial strain variability, concentration ranges). Methodological solutions include:

  • Dose-response curves : Establish EC₅₀ values across multiple cell lines or microbial strains.
  • Molecular docking : Predict binding affinities to targets like bacterial enzymes (e.g., dihydrofolate reductase) using software such as AutoDock .
  • Surface plasmon resonance (SPR) : Quantify real-time interactions with biological targets to validate activity .

Q. What strategies are effective in overcoming crystallographic disorder during X-ray structure determination?

Disorder in the dioxoisoindoline or acetate groups can be mitigated by:

  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion.
  • Twinned refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Hydrogen-bonding analysis : Apply graph-set notation (e.g., Etter’s rules) to identify stabilizing interactions (e.g., N–H⋯O dimers) that constrain molecular packing .

Q. How does the electronic environment of the 2-oxopropyl group influence reaction mechanisms in cross-coupling reactions?

The electron-withdrawing oxo group activates adjacent carbons for nucleophilic attack. For example, in Suzuki-Miyaura couplings, the carbonyl stabilizes transient palladium complexes, enhancing reaction efficiency. Kinetic studies (e.g., UV-Vis monitoring) paired with DFT calculations can map transition states and electronic effects .

Q. What experimental approaches optimize the hydrolysis of the acetate group for selective deprotection?

Controlled hydrolysis requires:

  • pH modulation : Use NaOH/EtOH for mild conditions (room temperature, 2–4 hrs) to avoid cleaving the dioxoisoindoline ring.
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) in biphasic systems (water/tert-butanol) improve regioselectivity .
  • Monitoring via TLC or HPLC : Track reaction progress to prevent over-hydrolysis.

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular FormulaC₁₃H₁₃NO₄
Molecular Weight247.25 g/mol
Melting Point112–114°C (DSC)
SolubilityDMSO > Ethanol > Water

Table 2: Common Crystallographic Software for Structure Refinement

SoftwareApplicationReference
SHELXL/SHELXTLSmall-molecule refinement
WinGXCrystallographic data integration
ORTEP-IIIThermal ellipsoid plotting

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